molecular formula C17H11N3O2S B4502249 N-(quinolin-8-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(quinolin-8-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B4502249
M. Wt: 321.4 g/mol
InChI Key: CFIFIRAFZWMHOE-UHFFFAOYSA-N
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Description

N-(quinolin-8-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H11N3O2S and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-8-quinolinyl-5-(2-thienyl)-3-isoxazolecarboxamide is 321.05719778 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their antimicrobial activity. These compounds show good to moderate activity against a variety of microorganisms, suggesting their potential as antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Synthesis and Reactivity

The synthesis of quinoline derivatives through the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride has been explored. The subsequent treatments and reactions lead to various derivatives, showcasing the versatility of these compounds in chemical synthesis (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Antiproliferative and Antitumor Activities

Some novel pyrazolo[3,4-d]pyrimidine derivatives of quinoline have been synthesized and tested for their antibacterial and antifungal activity, highlighting the potential of quinoline derivatives in developing new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). Additionally, quinoline–imidazole–monoamide ligands have been investigated for their electrochemical, photocatalytic, and magnetic properties, further expanding the applicability of quinoline derivatives in material science and catalysis (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).

Photovoltaic Applications

Quinoxaline-based copolymers, incorporating quinoline units, have been synthesized and characterized for their use in polymer solar cells. These studies demonstrate the potential of quinoline derivatives in enhancing the efficiency of bulk-heterojunction polymer solar cells, showcasing their relevance in renewable energy technologies (Lee, Lee, Cho, Park, Park, Shin, Lee, Kang, & Moon, 2011).

Properties

IUPAC Name

N-quinolin-8-yl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S/c21-17(13-10-14(22-20-13)15-7-3-9-23-15)19-12-6-1-4-11-5-2-8-18-16(11)12/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIFIRAFZWMHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=NOC(=C3)C4=CC=CS4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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